N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized . Another study reported the synthesis of a related compound via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the title molecule in one study consisted of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, one study reported the use of a Pd-catalyzed C-N cross-coupling reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, all the derivatives of a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides obey Lipinski’s rule of five and have good bioactive scores .Scientific Research Applications
Novel Antioxidant and Anti-inflammatory Compounds
A study by Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives, evaluating them for their anti-inflammatory and antioxidant activities. This research indicates the potential use of structurally related compounds in developing treatments for inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).
Heterocyclic Compounds in Organic Synthesis
Lazareva et al. (2017) explored the silylation of N-(2-hydroxyphenyl)acetamide, leading to heterocyclic compounds with potential applications in organic synthesis and materials science. This suggests that the chemical manipulation of acetamide derivatives can yield compounds with unique physical and chemical properties, useful in various scientific fields (Lazareva et al., 2017).
Allelochemical Transformation Products
Research by Fomsgaard et al. (2004) reviewed microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, highlighting the ecological and agricultural significance of such compounds. This study underscores the importance of understanding the environmental fate and biological activity of heterocyclic acetamides in agricultural sciences (Fomsgaard et al., 2004).
Mechanism of Action
While the specific mechanism of action for “N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide” is not available, substituted cinnamides, which are structurally similar, have been found to exhibit a variety of biological activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant activities .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-23-15-5-2-12(3-6-15)17-9-14(21-26-17)10-19(22)20-13-4-7-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIULNGRKKRTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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